molecular formula C12H17ClN2O B570312 1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride CAS No. 55206-22-9

1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride

Cat. No. B570312
CAS RN: 55206-22-9
M. Wt: 240.731
InChI Key: HFVAQLRXIRHGHX-UHFFFAOYSA-N
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Description

1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride, also known as DMEDHCl, is a synthetic compound that has been used in a variety of scientific research applications and experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 343.86 g/mol. DMEDHCl is found in the form of its hydrochloride salt and is used in a wide range of scientific experiments and research applications, from biochemical and physiological studies to drug development and testing.

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

The compound has been studied for its potential in allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements for such modulation were identified, including specific chain lengths and electron-withdrawing groups. This research contributes to understanding how modifications to the indole structure can impact binding affinity and cooperativity in CB1 modulation (Khurana et al., 2014).

Synthesis of Novel Compounds

The compound has been used in the regioselective synthesis of ethyl pyrazolecarboxylates, leading to the isolation of various intermediates in pyrazole ring formation. This showcases its utility in creating new chemical entities with potential applications in various fields (Hanzlowsky et al., 2003).

Development of 5-HT1D Agonists

The compound has been involved in the synthesis and evaluation of novel human 5-HT1D agonists. These studies contribute to the development of new treatments targeting serotonin receptors, with implications for mental health and neurological disorders (Isaac et al., 2003).

Applications in Organic Synthesis

It has been utilized in the synthesis of various indole derivatives, demonstrating its versatility in organic chemistry. For instance, its use in hydroamination processes and in the creation of different indole-based structures illustrates its importance in synthetic chemistry (Sobenina et al., 2010).

Exploration of Biological Activity

Research has been conducted to explore its biological activity, particularly in relation to viral infections. Studies on analogs and derivatives have investigated their potential antiviral properties, offering insights into new therapeutic avenues (Ivashchenko et al., 2014).

Generation of Structurally Diverse Libraries

The compound has been used as a starting material in alkylation and ring closure reactions, leading to a diverse library of compounds. This signifies its role in expanding the range of available chemical entities for various applications (Roman, 2013).

properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;/h3-4,7-8,13,15H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVAQLRXIRHGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride
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1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride
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1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride

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